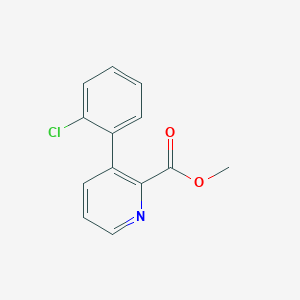

Methyl 3-(2-chlorophenyl)picolinate

Description

Methyl 3-(2-chlorophenyl)picolinate is a heterocyclic compound featuring a pyridine ring (picolinate backbone) substituted with a 2-chlorophenyl group at the 3-position and a methyl ester at the 2-position. Picolinates are commonly utilized as intermediates in agrochemicals and pharmaceuticals due to their versatile reactivity and capacity for functionalization .

Properties

Molecular Formula |

C13H10ClNO2 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

methyl 3-(2-chlorophenyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C13H10ClNO2/c1-17-13(16)12-10(6-4-8-15-12)9-5-2-3-7-11(9)14/h2-8H,1H3 |

InChI Key |

HBRJLKGMBVRKAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)picolinate typically involves the esterification of 3-(2-chlorophenyl)picolinic acid. One common method is the reaction of 3-(2-chlorophenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-(2-chlorophenyl)picolinate may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted picolinates.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)picolinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-(2-chlorophenyl)picolinate with its positional isomers and derivatives, focusing on structural differences, electronic effects, and commercial availability.

Methyl 3-(4-Chlorophenyl)Picolinate

- Structure : Features a 4-chlorophenyl group (para-substitution) instead of 2-chlorophenyl (ortho-substitution).

- Electronic Effects: Para-substitution allows for more efficient conjugation of the chlorine’s electron-withdrawing effect, which may stabilize the molecule in reactions requiring charge delocalization.

- Commercial Availability : Listed with three suppliers, indicating its relevance in industrial applications (e.g., agrochemical intermediates) .

Methyl 3-(4-Methoxyphenyl)Picolinate

- Structure : Substitutes the 4-methoxyphenyl group (electron-donating methoxy group) for the chlorophenyl moiety.

- Impact of Substituent Type :

- Electronic Effects : The methoxy group donates electrons via resonance, contrasting with chlorine’s electron-withdrawing nature. This difference could alter reactivity in nucleophilic or electrophilic processes.

- Solubility : Methoxy groups may enhance solubility in polar solvents compared to chlorinated analogs.

- Commercial Status : Available from two suppliers, suggesting use in specialty chemical synthesis .

Methyl 6-Chloro-3-(Trifluoromethyl)Picolinate

- Structure : Combines a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 3-position.

- Bioactivity: Trifluoromethyl groups are common in agrochemicals (e.g., herbicides, insecticides) due to their metabolic resistance and lipophilicity.

- Similarity Score : 0.84 to methyl 3-(2-chlorophenyl)picolinate, indicating structural and electronic parallels .

Methyl 3-Amino-6-Methoxypicolinate

- Structure: Contains amino (-NH₂) and methoxy (-OCH₃) groups instead of chlorophenyl substituents.

- Reactivity: The amino group enables participation in condensation or acylation reactions, expanding synthetic utility.

Comparative Data Table

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted derivatives may exhibit divergent reactivity in synthesis, favoring electrophilic substitution, while chlorinated or trifluoromethylated analogs are more suited for SNAr (nucleophilic aromatic substitution) reactions .

- Commercial Trends : The availability of 4-chlorophenyl and 4-methoxyphenyl variants underscores their industrial relevance, whereas the 2-chlorophenyl variant may require custom synthesis for niche applications .

Biological Activity

Methyl 3-(2-chlorophenyl)picolinate is an organic compound belonging to the class of picolinate esters. Its chemical structure features a methyl ester functional group attached to a picolinic acid derivative, specifically with a 2-chlorophenyl substituent at the third position of the pyridine ring. The molecular formula is CHClNO, and it has a molecular weight of approximately 235.66 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which influences its biological activity and interaction with various biological systems.

Methyl 3-(2-chlorophenyl)picolinate exhibits notable biological activities, particularly in pharmacology and biochemistry. The compound can interact with various biological targets, including enzymes and receptors, potentially modulating their activities. The picolinic acid moiety can chelate metal ions, which may influence enzyme activity and metabolic pathways. The chlorophenyl group contributes to its ability to penetrate lipid membranes, facilitating interactions with membrane-bound proteins.

Comparative Biological Activity

The biological activity of methyl 3-(2-chlorophenyl)picolinate can be compared to similar compounds:

| Compound Name | Unique Features |

|---|---|

| Methyl 3-(2-chlorophenyl)picolinate | Contains a chlorinated phenyl group, enhancing lipophilicity |

| Methyl 3-(p-tolyl)picolinate | Features a methyl-substituted phenyl group |

| Methyl 3-(p-nitrophenyl)picolinate | Contains a nitro group, affecting electronic properties |

| Methyl 3-(p-fluorophenyl)picolinate | Incorporates a fluorine atom, impacting reactivity |

Methyl 3-(2-chlorophenyl)picolinate stands out due to its unique chlorinated structure, which influences its reactivity and biological interactions compared to other similar compounds.

Study on Enzyme Interaction

Research indicates that methyl 3-(2-chlorophenyl)picolinate may act as a ligand in coordination chemistry. Its ability to chelate metal ions suggests potential modulation of enzyme activities or participation in biochemical pathways involving metal cofactors. Further studies are necessary to elucidate the specific mechanisms of action and therapeutic applications of this compound.

Cytotoxicity Evaluation

In vitro assays have been conducted to assess the cytotoxic properties of related compounds. These studies often utilize brine shrimp bioassays to evaluate toxicity levels. Although specific data on methyl 3-(2-chlorophenyl)picolinate is scarce, the findings from related compounds indicate that modifications in the phenyl ring can significantly influence cytotoxicity, suggesting that further exploration of this compound's safety profile is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.